2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate
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Overview
Description
2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate is an organic compound with the molecular formula C₁₀H₁₆O₃S This compound is characterized by the presence of a hydroxy group, a sulfanyl group, and a prop-2-en-1-yl group attached to a propyl chain, which is further connected to a 2-methylprop-2-enoate moiety
Preparation Methods
The synthesis of 2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate can be achieved through several synthetic routes. One common method involves the reaction of 2-hydroxy-3-mercaptopropyl alcohol with 2-methylprop-2-enoic acid under specific reaction conditions. The reaction typically requires the use of a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the double bond in the prop-2-en-1-yl group, using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its functional groups allow for modifications that can enhance biological activity.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, the sulfanyl group can participate in thiol-disulfide exchange reactions, and the prop-2-en-1-yl group can undergo addition reactions. These interactions can modulate biological pathways and molecular targets, leading to various effects depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 2-Hydroxy-3-[(prop-2-en-1-yl)sulfanyl]propyl 2-methylprop-2-enoate include:
2-Hydroxy-3-phenoxypropyl acrylate: Used in polymeric membranes for controlled drug release systems.
2-Hydroxy-3-[(octyloxy)propyl]sulfanyl]ethan-1-ol: Known for its applications in chemical synthesis.
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for various chemical reactions and applications.
Properties
CAS No. |
53414-22-5 |
---|---|
Molecular Formula |
C10H16O3S |
Molecular Weight |
216.30 g/mol |
IUPAC Name |
(2-hydroxy-3-prop-2-enylsulfanylpropyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H16O3S/c1-4-5-14-7-9(11)6-13-10(12)8(2)3/h4,9,11H,1-2,5-7H2,3H3 |
InChI Key |
YKSGLGYHNNNLSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC(CSCC=C)O |
Origin of Product |
United States |
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